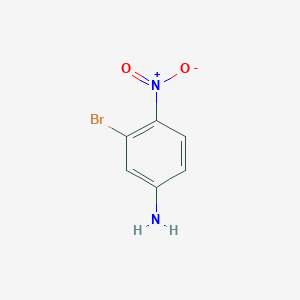

3-Bromo-4-nitroaniline

Beschreibung

Contextualization of 3-Bromo-4-nitroaniline within Substituted Nitroanilines and Bromoanilines

This compound is an organic compound with the chemical formula C₆H₅BrN₂O₂. chemicalbook.comguidechem.comcymitquimica.comchemspider.comsynquestlabs.com It belongs to the class of substituted anilines, which are derivatives of aniline (B41778) (C₆H₅NH₂), the simplest aromatic amine. wikipedia.org Specifically, it is a bromoaniline and a nitroaniline, meaning it has both a bromine atom and a nitro group (NO₂) attached to the aniline framework. scbt.com The nomenclature "this compound" indicates that the bromine atom is at the third position and the nitro group is at the fourth position on the benzene (B151609) ring relative to the amino group (-NH₂). cymitquimica.com This specific arrangement of functional groups imparts unique chemical properties and reactivity to the molecule. ketonepharma.com

Substituted nitroanilines are characterized by the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring. scbt.com This "push-pull" electronic structure significantly influences the molecule's properties. bohrium.com Bromoanilines are a class of anilines containing one or more bromine atoms. chemicalbook.com The position of the bromine atom on the aromatic ring is crucial in determining the compound's reactivity in various chemical transformations. ketonepharma.com

Historical Perspective on the Emergence of this compound in Organic Synthesis and Medicinal Chemistry Research

The development of synthetic organic chemistry in the 19th century, starting with the synthesis of urea (B33335) by Friedrich Wöhler in 1828, paved the way for the creation of a vast array of new organic compounds. researchgate.net Aniline, first isolated in 1826, and its derivatives quickly became central to the burgeoning synthetic dye industry. wikipedia.org The exploration of aromatic substitution reactions, such as bromination and nitration, was a logical progression in modifying the properties of aromatic compounds like aniline. numberanalytics.com

Early methods for synthesizing bromoanilines often involved the direct bromination of aniline. However, due to the strong activating nature of the amino group, this approach typically resulted in a mixture of isomers. To achieve selectivity, protecting the amino group as an acetanilide (B955) became a common strategy, allowing for more controlled bromination. The synthesis of nitroanilines also became a key area of research, driven by their importance as intermediates in various chemical industries. scbt.com

Significance of the Bromine and Nitro Functional Groups in Modulating Reactivity and Electronic Properties of this compound

The reactivity and electronic properties of this compound are profoundly influenced by the interplay of its three functional groups: the amino (-NH₂), bromo (-Br), and nitro (-NO₂) groups.

The amino group is an activating group, meaning it donates electron density to the aromatic ring, making it more susceptible to electrophilic attack. numberanalytics.com It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org

The nitro group is a strong deactivating group, withdrawing electron density from the aromatic ring. rutgers.edu This makes the ring less reactive towards electrophilic substitution. rutgers.edu It is a meta-director, directing incoming electrophiles to the position two carbons away. savemyexams.com

The bromine atom is also a deactivating group due to its electronegativity, but it is an ortho, para-director because its lone pair electrons can participate in resonance. libretexts.org

In this compound, the powerful electron-withdrawing nature of the nitro group at the para position significantly deactivates the entire ring towards electrophilic aromatic substitution. The bromine atom at the meta position to the nitro group and ortho to the amino group further influences the electronic distribution. This specific substitution pattern makes the remaining positions on the ring (2, 5, and 6) less susceptible to further electrophilic attack.

Conversely, the presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. The bromine atom can act as a leaving group in such reactions.

The combination of these functional groups creates a molecule with distinct electronic properties. The "push-pull" system of the electron-donating amino group and the electron-withdrawing nitro group leads to significant intramolecular charge transfer, which can be studied using techniques like inner-shell electron energy loss spectroscopy. cdnsciencepub.com This charge transfer also affects the molecule's dipole moment and polarizability. journalirjpac.com

| Functional Group | Effect on Ring Reactivity (Electrophilic Substitution) | Directing Effect |

| Amino (-NH₂) | Activating | Ortho, Para |

| Nitro (-NO₂) | Deactivating | Meta |

| Bromo (-Br) | Deactivating | Ortho, Para |

Overview of Research Trajectories: From Synthetic Methodologies to Advanced Applications of this compound

Research involving this compound has primarily focused on its utility as a versatile intermediate in organic synthesis, leading to a range of applications.

Synthetic Methodologies: The synthesis of this compound itself is a key area of study. A common method involves the bromination of 4-nitroaniline (B120555). smolecule.com Another approach is the nitration of 3-bromoaniline. The challenge in these syntheses is to control the regioselectivity to obtain the desired isomer.

Advanced Applications: this compound serves as a crucial building block in the creation of more complex molecules with specific functionalities. chemimpex.com

Dye Manufacturing: It is an important intermediate in the production of azo dyes. chemimpex.comsmolecule.com The chromophoric properties imparted by the nitro and amino groups, combined with the reactivity of the bromine atom, make it a valuable precursor for creating a variety of colors. smolecule.com

Pharmaceutical Development: Derivatives of this compound have been investigated for their potential biological activities, including antimicrobial and anticancer properties. smolecule.com The nitro group, in particular, is often associated with biological activity due to its ability to participate in redox reactions within biological systems. smolecule.com

Organic Synthesis: Researchers utilize this compound as a starting material for introducing bromine and nitro functionalities into larger organic molecules. smolecule.com The bromine atom can be readily replaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the construction of complex molecular architectures. The nitro group can be reduced to an amino group, providing another site for further chemical modification. smolecule.comlibretexts.org

Materials Science: Substituted anilines are of interest in materials science for the development of polymers and other advanced materials. scbt.com While specific applications of this compound in this field were not detailed in the search results, the electronic properties of "push-pull" systems suggest potential for applications in nonlinear optics and other electronic materials. bohrium.com

| Research Area | Key Findings and Applications |

| Dye Manufacturing | Intermediate for azo dyes. chemimpex.comsmolecule.com |

| Pharmaceuticals | Derivatives show potential antimicrobial and anticancer activity. smolecule.com |

| Organic Synthesis | Versatile building block for introducing bromo and nitro groups. smolecule.com |

| Materials Science | Potential for development of polymers and electronic materials. scbt.combohrium.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAIFIDRVAAEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474245 | |

| Record name | 3-bromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40787-96-0 | |

| Record name | 3-bromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-bromonitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Bromo 4 Nitroaniline

Established Synthetic Routes to 3-Bromo-4-nitroaniline

The traditional synthesis of this compound relies on well-understood principles of organic chemistry, primarily involving electrophilic aromatic substitution on a pre-functionalized benzene (B151609) ring.

Bromination of 4-Nitroaniline (B120555): Mechanistic and Regioselective Considerations

The direct bromination of 4-nitroaniline is a primary route to obtaining this compound. This reaction is a classic example of electrophilic aromatic substitution where the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. brainly.com

The aniline (B41778) molecule contains an amino group (-NH₂) and a nitro group (-NO₂). The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions relative to itself due to its ability to donate electron density to the ring through resonance. brainly.com Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

In the case of 4-nitroaniline, the powerful activating effect of the amino group dominates the directing influence. The para position is already occupied by the nitro group. Therefore, the incoming electrophile, the bromine cation (Br⁺) or a polarized bromine molecule, is directed to the positions ortho to the amino group (positions 2 and 6). The reaction proceeds via the formation of a resonance-stabilized cationic intermediate known as an arenium ion or Wheland intermediate. lumenlearning.com Subsequent loss of a proton (H⁺) from the site of bromine addition restores the aromaticity of the ring, yielding the final product. The bromine atom adds to the position that is ortho to the activating amino group and meta to the deactivating nitro group, resulting in the formation of this compound.

Multi-step Synthesis via N-(3-Bromo-4-nitrophenyl)acetamide: Detailed Reaction Conditions and Intermediate Characterization

A common and often more controlled method for synthesizing this compound involves a multi-step pathway that utilizes a protecting group strategy. chemicalbook.com This approach is favored because the high reactivity of the amino group in 4-nitroaniline can sometimes lead to side reactions or over-bromination. The process involves three main stages: protection, bromination, and deprotection.

Protection: The amino group of 4-nitroaniline is first protected by converting it into an acetamido group (-NHCOCH₃). This is typically achieved by reacting 4-nitroaniline with acetic anhydride. The resulting intermediate is N-(4-nitrophenyl)acetamide. This acetamido group is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled subsequent reactions. youtube.com

Bromination: The intermediate, N-(4-nitrophenyl)acetamide, is then brominated. The reaction is an electrophilic aromatic substitution where the acetamido group directs the bromine to its ortho position (position 3 relative to the acetamido group). This yields the key intermediate, N-(3-bromo-4-nitrophenyl)acetamide. chemicalbook.com

Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group. This is accomplished by the hydrolysis of N-(3-bromo-4-nitrophenyl)acetamide, usually under acidic conditions (e.g., heating with aqueous sulfuric or hydrochloric acid), to yield this compound. magritek.com

The intermediate N-(3-bromo-4-nitrophenyl)acetamide is a stable, characterizable compound.

Table 1: Reaction Conditions for Multi-step Synthesis

| Step | Reactants | Reagents/Solvents | Typical Conditions | Product |

|---|---|---|---|---|

| Protection | 4-Nitroaniline | Acetic Anhydride | Heating | N-(4-nitrophenyl)acetamide |

| Bromination | N-(4-nitrophenyl)acetamide | Bromine, Acetic Acid | Stirring at controlled temperature | N-(3-bromo-4-nitrophenyl)acetamide |

| Deprotection | N-(3-bromo-4-nitrophenyl)acetamide | Sulfuric Acid, Water | Heating under reflux | this compound |

This table provides a generalized overview of the reaction conditions.

Electrophilic Aromatic Substitution Approaches for Introducing Bromine into Nitroaniline Systems

The introduction of a bromine atom onto a nitroaniline ring system is fundamentally governed by the principles of electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org For these reactions to proceed, an electrophile (an electron-seeking species) is required to attack the electron-rich aromatic ring. youtube.com While highly activated rings like aniline can react with bromine directly, less reactive or moderately activated rings often require a catalyst to generate a more potent electrophile. lumenlearning.com

Lewis acids, such as iron(III) bromide (FeBr₃), are commonly used as catalysts in bromination reactions. lumenlearning.com The catalyst polarizes the Br-Br bond in molecular bromine (Br₂), creating a stronger electrophilic Br⁺ species that can more readily attack the aromatic ring.

The regioselectivity of the substitution is determined by the existing substituents. In nitroaniline systems, there is a directing competition between the activating ortho-, para-directing amino group (or its protected form) and the deactivating meta-directing nitro group. libretexts.org As the amino group's activating influence is superior, substitution occurs at the positions it directs (ortho or para). This predictable electronic effect is the cornerstone for designing synthetic routes to specific isomers of bromo-nitroanilines.

Novel Synthetic Strategies for this compound and its Precursors

In response to the growing need for more sustainable and efficient chemical processes, researchers are developing novel strategies for the synthesis of bromo-nitroaromatic compounds. These methods aim to improve safety, reduce waste, and enhance reaction yield and selectivity.

Green Chemistry Approaches in the Synthesis of Bromo-nitroaromatic Compounds

Green chemistry principles are increasingly being applied to bromination reactions to mitigate the hazards associated with traditional methods, such as the use of volatile and corrosive liquid bromine. researchgate.net One prominent green approach involves the use of a bromide-bromate mixture in an aqueous acidic medium. semanticscholar.org This system generates the reactive brominating species, such as hypobromous acid (HOBr), in situ. rsc.org This method avoids the direct handling of elemental bromine and often allows the reaction to be performed in water, a benign solvent. rsc.org

Other environmentally benign methodologies that have been developed for synthesizing bromo-organic compounds include microwave-assisted reactions and the use of alternative brominating agents like cetyltrimethylammonium tribromide (CTMATB). nih.govresearchgate.net These techniques can lead to higher product yields in shorter reaction times, contributing to a more efficient and sustainable process. nih.gov

Catalytic Systems for Enhanced Yield and Selectivity in this compound Synthesis

The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of bromination reactions. While traditional Lewis acids are effective, research is ongoing to find more sustainable and reusable catalysts. Zeolites, for instance, have been shown to induce high para-selectivity in the bromination of certain aromatic compounds by providing a shape-selective catalytic environment. nih.gov

For the synthesis of specifically substituted compounds like this compound, the focus is on achieving high regioselectivity. nih.gov The use of N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel or in ionic liquids represents a catalytic approach that can offer high selectivity under milder conditions compared to elemental bromine. nih.gov These systems can enhance the electrophilicity of the bromine atom while controlling the reaction environment to favor the formation of the desired isomer, thereby increasing both yield and purity.

Flow Chemistry and Continuous Processing for Scalable Production of this compound

The scalable production of this compound, a key intermediate in various chemical industries, is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater consistency in product quality.

While specific, dedicated flow synthesis literature for this compound is emerging, the principles can be readily applied to its common synthetic routes, such as the bromination of 4-nitroaniline. In a continuous flow setup, streams of 4-nitroaniline dissolved in a suitable solvent (e.g., acetic acid) and a brominating agent (e.g., bromine or a combination of hydrogen bromide and an oxidant like hydrogen peroxide) are pumped and mixed in a microreactor or a packed-bed reactor. nih.gov The reactor's small dimensions ensure rapid mixing and efficient thermal management, mitigating the risks associated with the exothermic nature of electrophilic aromatic substitution.

Key parameters such as residence time, temperature, and stoichiometry can be precisely controlled, allowing for the optimization of the reaction to maximize the yield of the desired 3-bromo isomer and minimize the formation of by-products. Downstream processing, including quenching, neutralization, and initial purification, can also be integrated into the continuous line. Industrial synthesis devices may incorporate elements like recycle pumps and ceramic membrane filters to further enhance efficiency and enable continuous separation and enrichment of the product from the reaction mixture. google.com The application of continuous processing not only enhances the safety and efficiency of producing this compound but also aligns with the principles of green chemistry by potentially reducing solvent usage and waste generation.

Derivatization Reactions of this compound

This compound is a versatile chemical scaffold, possessing three distinct functional sites: the amino group, the nitro group, and the bromine atom. This trifunctionality allows for a wide array of derivatization reactions, making it a valuable building block in organic synthesis.

Amination Reactions of this compound: Scope and Limitations

The bromine atom of this compound is susceptible to substitution by various amine nucleophiles, a reaction facilitated by the presence of the strongly electron-withdrawing nitro group in the para position. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The scope of this reaction is broad, accommodating a variety of primary and secondary aliphatic and aromatic amines. Catalytic systems commonly employ palladium or copper complexes with specialized ligands. These reactions provide a direct route to N-substituted 2-nitro-5-aminobiphenyls and related structures, which are precursors for various heterocyclic compounds.

Limitations of these amination reactions can include steric hindrance from bulky amines, which may slow down the reaction rate or necessitate more forceful conditions. Another limitation is the potential for competing side reactions, such as reduction of the nitro group if a reducing agent is present or self-coupling of the starting material. The basicity of the amine can also influence the reaction, and an external base is often required to neutralize the HBr generated during the coupling cycle.

| Amine Nucleophile | Typical Catalyst System | Expected Product Structure |

|---|---|---|

| Aniline | Pd(OAc)2 / Ligand | N-(5-amino-2-nitrophenyl)aniline |

| Piperidine | CuI / Ligand | 1-(5-amino-2-nitrophenyl)piperidine |

| n-Butylamine | Pd2(dba)3 / Ligand | N-butyl-3-bromo-4-nitroaniline |

Nucleophilic Substitution Reactions Involving the Bromine Atom of this compound

The bromine atom in this compound serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. smolecule.com The aromatic ring is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group located ortho and para to the sites of attack, which stabilizes the intermediate Meisenheimer complex. smolecule.com

A wide range of nucleophiles can displace the bromide ion, leading to a diverse set of derivatives. These reactions are fundamental to elaborating the structure of this compound for various applications.

Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) or sodium phenoxide yields the corresponding methyl ether or phenyl ether derivatives.

Thiolates: Thiolates, such as sodium thiophenoxide, react to form thioethers.

Cyanide: The cyanide ion can be introduced to form 3-amino-6-nitrobenzonitrile, a precursor for carboxylic acids, amides, or amines after further transformations.

The efficiency of these substitutions depends on the nucleophilicity of the incoming group, the solvent, and the reaction temperature. Polar aprotic solvents like DMSO or DMF are often used to facilitate the reaction.

| Nucleophile | Reagent Example | Product Name |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOCH3) | 3-Methoxy-4-nitroaniline |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-4-nitroaniline |

| Cyanide | Sodium Cyanide (NaCN) | 5-Amino-2-nitrobenzonitrile |

| Azide | Sodium Azide (NaN3) | 3-Azido-4-nitroaniline |

Reduction of the Nitro Group in this compound to the Amine: Catalytic and Stoichiometric Methods

The reduction of the nitro group in this compound to a primary amine is a crucial transformation, yielding 4-bromo-1,2-phenylenediamine. This product is a key precursor for the synthesis of heterocycles like benzimidazoles. The challenge in this reaction lies in achieving chemoselectivity, i.e., reducing the nitro group without affecting the C-Br bond (hydrodebromination).

Catalytic Methods: Catalytic hydrogenation is a widely used method. commonorganicchemistry.com

Palladium on Carbon (Pd/C): While effective for nitro reduction, Pd/C with hydrogen gas (H₂) can sometimes lead to dehalogenation, especially under harsh conditions. organic-chemistry.org

Raney Nickel: This catalyst is often preferred for halogenated nitroarenes as it shows a lower tendency for dehalogenation compared to palladium. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This is another effective catalyst for this transformation. wikipedia.org

Transfer Hydrogenation: This method uses hydrogen donors like formic acid, ammonium (B1175870) formate, or triethylsilane in the presence of a catalyst (often Pd/C). organic-chemistry.org It can offer improved selectivity under milder conditions.

Stoichiometric Methods: These methods are common in laboratory-scale synthesis.

Metals in Acid: A classic method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comunimi.it

Tin(II) Chloride (SnCl₂): This reagent provides a mild and often highly chemoselective method for reducing aromatic nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Sodium Sulfide (B99878)/Hydrosulfite: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used for the reduction, often with good selectivity. commonorganicchemistry.comgoogle.com

| Method | Reagents | Key Advantages/Disadvantages | Chemoselectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or Raney Ni | Adv: Clean, high yield. Disadv: Requires pressure equipment, potential dehalogenation. commonorganicchemistry.comorganic-chemistry.org | Good with Raney Ni; moderate to good with Pd/C depending on conditions. commonorganicchemistry.com |

| Transfer Hydrogenation | HCOOH, Pd/C | Adv: Milder conditions, no H2 gas needed. organic-chemistry.org | Generally high. |

| Metal/Acid Reduction | Fe, HCl/AcOH | Adv: Inexpensive, reliable. Disadv: Stoichiometric metal waste, harsh acidic conditions. unimi.it | Generally high. |

| Tin(II) Chloride | SnCl2·2H2O, EtOH/HCl | Adv: Mild, highly selective. Disadv: Tin waste products. commonorganicchemistry.com | Excellent. |

Oxidation Reactions of the Amine Functionality in this compound

The oxidation of the primary amino group in this compound is a challenging transformation. The presence of two strong electron-withdrawing groups (bromo and nitro) on the aromatic ring deactivates the amine, making it less susceptible to oxidation compared to aniline. Furthermore, the oxidation of aromatic amines can often lead to a mixture of products, including nitroso, azoxy, and azo compounds, as well as polymeric materials. acs.orgresearchgate.net

Selective oxidation to the corresponding nitro compound (1,3-dibromo-2,4-dinitrobenzene) requires potent oxidizing agents capable of overcoming the deactivated nature of the substrate.

Peroxyacids: Reagents like trifluoroperacetic acid, generated in situ, are known to oxidize weakly basic amines such as nitroanilines. researchgate.netmdpi.com Meta-chloroperoxybenzoic acid (m-CPBA) is another peroxyacid used for such transformations. mdpi.com

Sodium Perborate (B1237305): In an acidic medium like acetic acid, sodium perborate can oxidize anilines bearing electron-withdrawing groups to the corresponding nitroarenes. mdpi.com

The synthesis of the corresponding azo or azoxy derivatives can sometimes be achieved under different oxidative conditions, for example, using reagents like potassium ferricyanide (B76249) or silver oxide, though this is less common for such a deactivated aniline. csu.edu.au

Reactions of this compound as a Building Block in Complex Molecule Synthesis

The varied reactivity of this compound makes it a valuable and versatile building block for constructing more complex molecules, particularly in the pharmaceutical, agrochemical, and dye industries. chemimpex.comnih.govfrontiersin.org Its utility stems from the ability to selectively functionalize its different reactive sites in a controlled, stepwise manner.

A common synthetic strategy involves the initial reduction of the nitro group to yield 4-bromo-1,2-phenylenediamine. This diamine is a classic precursor for the synthesis of 5-bromobenzimidazoles through condensation with carboxylic acids or their derivatives. The resulting benzimidazole (B57391) can be further functionalized via substitution of the bromine atom using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), allowing for the introduction of a wide range of substituents.

Alternatively, nucleophilic substitution of the bromine atom can be performed first, followed by the reduction of the nitro group. This orthogonal strategy opens up different synthetic pathways. For instance, a Suzuki coupling to introduce an aryl group at the 3-position, followed by reduction of the nitro group, yields a substituted 1,2-phenylenediamine that can be cyclized to form complex, poly-substituted benzimidazoles or other heterocycles like quinoxalines. The nitro group itself is a useful synthon, participating in reactions like the four-component synthesis of polysubstituted nitropyrroles. nih.gov This strategic and sequential functionalization underpins the importance of this compound in combinatorial chemistry and the synthesis of complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Nitroaniline

Vibrational Spectroscopy of 3-Bromo-4-nitroaniline

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups and aromatic ring. The assignments of these bands can be made with confidence by comparing them to the spectra of related compounds such as 4-nitroaniline (B120555), 2,6-dibromo-4-nitroaniline, and other substituted anilines. nih.govresearchgate.net

Key functional group vibrations include the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-Br stretching. The aromatic ring itself gives rise to characteristic C-H stretching and C-C in-ring stretching vibrations. researchgate.net The NH₂ group typically shows two distinct stretching bands, asymmetric and symmetric, while the NO₂ group also presents two strong stretching bands. scholarsresearchlibrary.com

Table 1: Predicted FT-IR Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3490 - 3470 | Medium | νas(NH₂) | Asymmetric N-H Stretch |

| 3400 - 3380 | Medium | νs(NH₂) | Symmetric N-H Stretch |

| 3120 - 3080 | Medium-Weak | ν(C-H) | Aromatic C-H Stretch |

| 1640 - 1620 | Strong | δ(NH₂) | NH₂ Scissoring/Bending |

| 1600 - 1580 | Medium | ν(C-C) | Aromatic Ring Stretch |

| 1540 - 1500 | Very Strong | νas(NO₂) | Asymmetric NO₂ Stretch |

| 1480 - 1460 | Medium | ν(C-C) | Aromatic Ring Stretch |

| 1350 - 1320 | Very Strong | νs(NO₂) | Symmetric NO₂ Stretch |

| 1280 - 1250 | Strong | ν(C-N) | C-NH₂ Stretch |

| 840 - 820 | Medium | δ(NO₂) | NO₂ Bending |

| 750 - 730 | Strong | γ(C-H) | C-H Out-of-plane Bend |

This table is based on data from analogous compounds. nih.govresearchgate.netscholarsresearchlibrary.com

FT-Raman spectroscopy provides complementary data to FT-IR. While vibrations involving a significant change in dipole moment are strong in IR, vibrations that cause a large change in polarizability are intense in Raman spectra. For this compound, symmetric vibrations, such as the symmetric NO₂ stretch and the aromatic ring breathing modes, are expected to be particularly strong in the FT-Raman spectrum. scholarsresearchlibrary.com

Table 2: Predicted FT-Raman Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3120 - 3080 | Strong | ν(C-H) | Aromatic C-H Stretch |

| 1600 - 1580 | Strong | ν(C-C) | Aromatic Ring Breathing |

| 1540 - 1500 | Medium | νas(NO₂) | Asymmetric NO₂ Stretch |

| 1350 - 1320 | Very Strong | νs(NO₂) | Symmetric NO₂ Stretch |

| 1280 - 1250 | Medium | ν(C-N) | C-NH₂ Stretch |

| 840 - 820 | Strong | δ(NO₂) | NO₂ Bending |

This table is based on data from analogous compounds. nih.govscholarsresearchlibrary.com

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and assigning vibrational spectra. nih.gov The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly used for this class of molecules and generally shows good agreement with experimental data. scholarsresearchlibrary.com

Theoretical calculations typically yield harmonic frequencies, which are systematically higher than the experimentally observed anharmonic frequencies. To correct for this, calculated frequencies are often multiplied by a scaling factor (typically between 0.96 and 0.98 for DFT/B3LYP methods) to improve the correlation with experimental values. nih.govresearchgate.net The difference between observed and scaled theoretical wavenumbers for most fundamental vibrations is generally very small. Such calculations are invaluable for confirming band assignments made from experimental spectra and for understanding the nature of complex vibrational modes that involve the motion of multiple atoms. researchgate.net

Table 3: Conceptual Comparison of Calculated and Experimental Frequencies

| Vibrational Mode | Unscaled Calculated (cm⁻¹) | Scaled Calculated (cm⁻¹) | Expected Experimental (cm⁻¹) |

|---|---|---|---|

| Asymmetric N-H Stretch | ~3640 | ~3495 | 3490 - 3470 |

| Symmetric N-H Stretch | ~3530 | ~3390 | 3400 - 3380 |

| Asymmetric NO₂ Stretch | ~1605 | ~1540 | 1540 - 1500 |

Values are illustrative, based on typical outcomes of DFT calculations for substituted anilines. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon skeletons, respectively.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring (at positions C2, C5, and C6). The chemical shifts of these protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing and deshielding, particularly at the ortho position. The amino group is strongly electron-donating and shielding, especially at the ortho and para positions. Bromine exerts a deshielding inductive effect.

Based on these effects:

H-2: This proton is ortho to the bromine atom and meta to both the amino and nitro groups. It is expected to appear as a doublet due to meta-coupling with H-6.

H-5: This proton is ortho to the amino group and meta to both the bromine and nitro groups. The strong shielding from the amino group should cause this proton to resonate at the highest field (lowest ppm). It will appear as a doublet due to ortho-coupling with H-6.

H-6: This proton is ortho to the nitro group and meta to the amino and bromine groups. The powerful deshielding effect of the adjacent nitro group will shift this proton significantly downfield. It should appear as a doublet of doublets, resulting from ortho-coupling to H-5 and meta-coupling to H-2.

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 7.2 - 7.4 | d (doublet) | JH2-H6 ≈ 2.5 Hz (meta) |

| H-5 | 6.7 - 6.9 | d (doublet) | JH5-H6 ≈ 9.0 Hz (ortho) |

| H-6 | 8.0 - 8.2 | dd (doublet of doublets) | JH6-H5 ≈ 9.0 Hz (ortho), JH6-H2 ≈ 2.5 Hz (meta) |

Predicted values are based on established substituent effects and data from analogous compounds. rsc.org

The proton-decoupled ¹³C NMR spectrum of this compound should display six unique signals, one for each carbon atom in the aromatic ring. The chemical shifts are determined by the hybridization and the electronic environment of each carbon. udel.edu Carbons directly attached to electronegative substituents are typically deshielded and appear at a lower field (higher ppm). oregonstate.edu

C1 & C4: These carbons, bonded to the amino and nitro groups respectively, will be significantly affected. C1 (C-NH₂) will be shielded relative to an unsubstituted benzene, while C4 (C-NO₂) will be deshielded.

C3: The carbon bearing the bromine atom (C-Br) will be deshielded due to the electronegativity of bromine, but its signal is often less intense.

C2, C5, C6: These carbons are attached to protons. Their chemical shifts will be influenced by their position relative to the three substituents. C6, being ortho to the strongly withdrawing nitro group, is expected to be the most deshielded among them. C5, ortho to the donating amino group, should be the most shielded.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-NH₂) | 148 - 152 |

| C2 (-H) | 120 - 124 |

| C3 (-Br) | 108 - 112 |

| C4 (-NO₂) | 138 - 142 |

| C5 (-H) | 114 - 118 |

Predicted values are based on established substituent effects and typical ranges for substituted benzenes. oregonstate.edursc.orgwisc.edu

Mass Spectrometry of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. For this compound (C₆H₅BrN₂O₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would provide an experimental mass value that closely matches this theoretical value, confirming the molecular formula and ruling out other potential formulas with the same nominal mass. The calculated exact mass for this compound is 215.95344 Da. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₅BrN₂O₂ | chemicalbook.comchemimpex.comcymitquimica.com |

| Calculated Monoisotopic Mass | 215.95344 Da | nih.gov |

Electron Ionization Mass Spectrometry (EI-MS) provides a characteristic fragmentation pattern that serves as a molecular fingerprint. A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion appears as a pair of peaks (M⁺ and M+2) of almost identical intensity at m/z 216 and 218. nih.gov

The fragmentation of this compound under EI conditions is expected to proceed through characteristic losses of its functional groups. A primary fragmentation pathway involves the loss of the nitro group (NO₂), which has a mass of 46 Da. This would result in a significant fragment ion at m/z 170 (for the ⁷⁹Br isotope) and 172 (for the ⁸¹Br isotope). nih.gov Further fragmentation may occur through the loss of other small molecules.

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance | Reference |

| 216, 218 | [C₆H₅BrN₂O₂]⁺ | Molecular ion peak (M⁺, M+2), showing the characteristic 1:1 bromine isotopic pattern. | nih.gov |

| 170, 172 | [C₆H₅BrN]⁺ | Fragment resulting from the loss of a nitro group (-NO₂). | nih.gov |

Electronic Spectroscopy of this compound

The UV-Vis spectrum of this compound is governed by the electronic transitions within its chromophoric and auxochromic groups. The nitro group (-NO₂) is a strong chromophore, while the aniline (B41778) moiety (-NH₂) and the benzene ring itself also contribute significantly to the absorption of ultraviolet and visible light. researchgate.nettaylorandfrancis.com

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions, which involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. Additionally, n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen atom of the amino group, are also anticipated. These transitions are typically of lower intensity and occur at longer wavelengths compared to the π → π* transitions. The specific position of the absorption maxima (λmax) is influenced by the electronic effects of the bromo, nitro, and amino substituents on the benzene ring.

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Associated Groups | Expected Spectral Region |

| π → π | Aromatic ring, Nitro group, Amino group | Ultraviolet (UV) |

| n → π | Nitro group, Amino group | Near-UV to Visible |

Photoluminescence studies investigate the emission of light from a molecule after it has absorbed photons. This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state).

Studies on related isomers, such as m-nitroaniline and p-nitroaniline, have shown varied photoluminescent behavior. researchgate.netnih.gov For instance, m-nitroaniline crystals exhibit phosphorescence, which is attributed to molecular emission. researchgate.net In contrast, p-nitroaniline crystals primarily show fluorescence. nih.gov

For this compound, the presence of the heavy bromine atom could significantly influence its photophysical properties through the "heavy-atom effect." This effect can enhance the rate of intersystem crossing, the process where an excited singlet state converts to a triplet state. Consequently, this could potentially increase the likelihood of phosphorescence relative to fluorescence. The emission properties would also be highly dependent on the molecule's environment, such as the solvent or its crystalline packing arrangement.

X-ray Crystallography and Solid-State Structure of this compound and Related Compounds

The solid-state architecture of nitroaniline derivatives is of significant interest due to the influence of substituent groups on their molecular packing and resulting material properties. X-ray crystallography is the definitive method for elucidating these three-dimensional arrangements at the atomic level.

The molecular geometry of 2-bromo-4-nitroaniline has been determined through single-crystal X-ray diffraction. nih.gov The compound crystallizes in the orthorhombic space group Pna2₁, with the following unit cell parameters: a = 11.098(3) Å, b = 16.763(4) Å, and c = 3.9540(9) Å. nih.gov The molecule is essentially planar, a common feature for many nitroaniline derivatives. This planarity is crucial for understanding its electronic and optical properties.

An important conformational feature is the orientation of the nitro group relative to the aromatic ring. In 2-bromo-4-nitroaniline, the dihedral angle between the nitro group and the benzene ring is a mere 4.57(4)°. nih.gov This near-coplanarity suggests a significant degree of electronic conjugation between the electron-withdrawing nitro group and the aromatic system. Furthermore, an intramolecular hydrogen bond between the amino group and the bromine atom (N—H···Br) contributes to the planarity of the molecule, resulting in the formation of a stable five-membered ring. nih.gov The dihedral angle between this ring and the aromatic ring is only 1.64(6)°. nih.gov

Based on these findings for the 2-bromo isomer, it is highly probable that this compound also adopts a largely planar conformation in the crystalline state. The extent of planarity would be influenced by the specific intermolecular interactions dictated by the different substitution pattern.

| Crystal Data for 2-Bromo-4-nitroaniline | |

| Chemical Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.03 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.098 (3) |

| b (Å) | 16.763 (4) |

| c (Å) | 3.9540 (9) |

| V (ų) | 735.6 (3) |

| Z | 4 |

The crystal packing of nitroaniline derivatives is predominantly governed by a network of intermolecular interactions. In the solid-state structure of 2-bromo-4-nitroaniline, intermolecular hydrogen bonds are key in stabilizing the crystal lattice. nih.gov Specifically, N—H···N and N—H···O hydrogen bonds link adjacent molecules, creating a robust three-dimensional network. nih.gov

For this compound, it is expected that intermolecular hydrogen bonding between the amino group (as a donor) and the nitro group (as an acceptor) would be a dominant feature of its crystal packing. smolecule.com These N—H···O interactions are a hallmark of nitroaniline crystal structures and significantly influence their physical properties, such as melting point and solubility. smolecule.com

While not explicitly detailed for 2-bromo-4-nitroaniline in the provided data, halogen bonding (C—Br···O or C—Br···N) and π-π stacking interactions are other potential intermolecular forces that could play a role in the crystal packing of this compound and its derivatives. The presence and nature of these interactions would depend on the specific arrangement of the molecules in the unit cell.

As established with 2-bromo-4-nitroaniline, the dihedral angle between the nitro group and the aromatic ring is a critical parameter for assessing the degree of electronic conjugation. The small dihedral angle of 4.57(4)° in this isomer indicates a high degree of planarity and, consequently, effective electronic communication between the nitro and amino groups through the benzene ring. nih.gov

In other related derivatives, such as 2-bromo-4,6-dinitroaniline, the dihedral angles between the two nitro groups and the aniline ring are also very small, at 2.04(3)° and 1.18(4)°, respectively. This further underscores the tendency of these systems to adopt a planar conformation to maximize electronic delocalization.

For this compound, a similar small dihedral angle between the nitro group and the benzene ring is anticipated. The planarity of the molecule is a key factor in determining its chemical reactivity and its potential applications in materials science, for instance, in the development of nonlinear optical materials where electronic conjugation is a prerequisite.

| Dihedral Angles in Bromo-Nitroaniline Derivatives | |

| Compound | Dihedral Angle (Nitro Group vs. Aromatic Ring) |

| 2-Bromo-4-nitroaniline | 4.57 (4)° |

| 2-Bromo-4,6-dinitroaniline (Group 1) | 2.04 (3)° |

| 2-Bromo-4,6-dinitroaniline (Group 2) | 1.18 (4)° |

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Nitroaniline

Density Functional Theory (DFT) Calculations on 3-Bromo-4-nitroaniline

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.

Geometry Optimization and Determination of Equilibrium Structures

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This equilibrium structure provides fundamental information, including bond lengths, bond angles, and dihedral angles. While DFT calculations are routinely used for this purpose, specific studies detailing the optimized structural parameters for this compound are not present in the available literature.

Electronic Properties: HOMO-LUMO Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity. Regrettably, specific calculated values for the HOMO energy, LUMO energy, and the resultant energy gap for this compound have not been reported in dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

An MEP map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Red areas typically indicate negative potential (rich in electrons, prone to electrophilic attack), while blue areas indicate positive potential (electron-deficient, prone to nucleophilic attack). A specific MEP analysis for this compound, which would identify its reactive centers, has not been found in published research.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

NBO analysis provides a detailed picture of the charge distribution within a molecule, delocalization of electron density, and the hybridization of atomic orbitals in forming bonds. It helps in understanding intramolecular interactions, such as hyperconjugation, that contribute to molecular stability. A specific NBO analysis detailing the natural charges on each atom and the hybridization scheme for this compound is currently not available in the scientific literature.

Molecular Dynamics (MD) Simulations of this compound

MD simulation is a computational method that analyzes the physical movements of atoms and molecules over time. It provides insights into the dynamic behavior and conformational flexibility of molecules.

Solvent Effects on the Conformation and Reactivity of this compound

The conformation and reactivity of this compound are significantly influenced by the solvent environment. Solvatochromism, the change in a substance's color with solvent polarity, is a key phenomenon used to study these interactions. Like other push-pull molecules such as p-nitroaniline, where an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) are connected by a conjugated system, this compound is expected to exhibit notable solvent effects. researchgate.netulisboa.pt

Theoretical studies on similar molecules, like p-nitroaniline, have shown that solvent polarity can alter the ground and excited state electronic structures. researchgate.netchemrxiv.org An increase in solvent polarity typically leads to a stabilization of the more polar excited state, resulting in a redshift (bathochromic shift) of the absorption maximum in the UV-Vis spectrum. researchgate.net This is due to intermolecular interactions such as dipole-dipole forces and hydrogen bonding between the solute and solvent molecules. qu.edu.qa

For this compound, the amino group acts as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. In protic solvents like ethanol (B145695) and methanol, specific hydrogen-bonding interactions can lead to pronounced changes in electronic structure and reactivity compared to aprotic solvents. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these bulk solvent effects on the molecule's geometry and electronic properties. researchgate.net Studies on 4-nitroaniline (B120555) derivatives have demonstrated that dipole moments and polarisabilities tend to increase as the solvent becomes more polar, which in turn enhances the molecule's reactivity and electro-optic susceptibility. journalirjpac.com

The following table illustrates the expected solvatochromic behavior of this compound in various solvents, based on general trends observed for analogous nitroaniline compounds.

| Solvent | Dielectric Constant (ε) | Expected λmax (nm) Shift | Predominant Interaction |

| Cyclohexane | 2.02 | Baseline | van der Waals forces |

| Dichloromethane | 8.93 | Redshift | Dipole-dipole |

| Acetonitrile | 37.5 | Larger Redshift | Dipole-dipole |

| Ethanol | 24.5 | Significant Redshift | Hydrogen Bonding, Dipole-dipole |

| Water | 80.1 | Maximum Redshift | Hydrogen Bonding, Dipole-dipole |

Note: This table is illustrative and based on the known behavior of similar solvatochromic molecules. Specific experimental values for this compound may vary.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. researchgate.net For this compound, these calculations can provide a wealth of information through various parameters and descriptors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. EHOMO is related to the molecule's ability to donate electrons, while ELUMO indicates its ability to accept electrons. researchgate.net A small HOMO-LUMO energy gap (ΔE) suggests high chemical reactivity and low kinetic stability. journalirjpac.com For nitroaromatic compounds, ELUMO is often a key descriptor in models predicting their biological activity and toxicity, as it relates to processes like nitroreduction. nih.gov

Other global reactivity descriptors can be derived from these orbital energies, including:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons to itself.

Chemical Hardness (η = (I-A)/2): Resistance to change in electron distribution.

Chemical Softness (S = 1/η): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω = χ²/2η): A measure of the electrophilic character of a molecule.

Below is a table summarizing key quantum chemical descriptors and their significance for the reactivity of this compound.

| Parameter | Symbol | Formula | Significance for Reactivity |

| HOMO Energy | EHOMO | - | Relates to electron-donating ability; site for electrophilic attack. |

| LUMO Energy | ELUMO | - | Relates to electron-accepting ability; site for nucleophilic attack. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Electronegativity | χ | (I+A)/2 | Measures the overall electron-attracting tendency. |

| Chemical Hardness | η | (I-A)/2 | Measures resistance to deformation of the electron cloud; hard molecules are less reactive. |

| Electrophilicity Index | ω | χ²/2η | Quantifies the ability of the molecule to accept electrons; a measure of electrophilic power. |

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Studies of this compound and its Analogues

QSAR and QSPR studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. For nitroaromatic compounds, QSAR models are frequently developed to predict their toxicity and mutagenicity. nih.govnih.gov These models are crucial for environmental risk assessment, as many nitroaromatics are considered pollutants. researchgate.net

In a typical QSAR study for nitroaromatic compounds, a set of molecules with known activities (e.g., toxicity to a specific organism) is used. nih.gov For each molecule, a series of numerical descriptors representing its structural, electronic, and physicochemical properties are calculated. These descriptors can include:

Electronic Descriptors: Such as ELUMO, EHOMO, dipole moment, and atomic charges, often derived from quantum chemical calculations. ELUMO is particularly important for nitroaromatics as it reflects their tendency to be reduced, a key step in their mechanism of toxicity. nih.gov

Hydrophobicity Descriptors: Commonly the logarithm of the octanol-water partition coefficient (log Kow), which describes the molecule's tendency to partition into fatty tissues. nih.gov

Topological and Steric Descriptors: These describe molecular size, shape, and branching.

While specific QSAR/QSPR studies focused solely on this compound are not prominent in the literature, the extensive research on nitroaromatics provides a strong foundation for such an analysis. nih.govsciengine.com The findings from these broader studies indicate that the toxicity of such compounds is often governed by their hydrophobicity and their electron-accepting capability, highlighting the importance of descriptors like log Kow and ELUMO in predictive models. nih.gov

Applications of 3 Bromo 4 Nitroaniline in Advanced Materials and Specialized Fields

Utilization in Organic Synthesis as a Versatile Reagent

In the realm of organic synthesis, 3-Bromo-4-nitroaniline is prized for its role as a versatile intermediate. Its distinct functional groups—an amino group that can be readily diazotized, a deactivating nitro group, and a bromine atom—provide chemists with a powerful tool for constructing intricate molecular frameworks. This compound's stability and reactivity make it a key resource for innovation in chemical synthesis. chemimpex.com

The structure of this compound makes it an excellent starting material for introducing a specific substitution pattern of bromine and nitro groups onto an aromatic ring. The compound itself is synthesized from precursors like N-(3-Bromo-4-nitrophenyl)acetamide. chemicalbook.com In subsequent reactions, the amino group can be chemically modified or replaced, leaving the bromo-nitro-substituted benzene (B151609) ring to be incorporated into a larger, more complex molecule. This strategic placement of a halogen and a nitro group is crucial in multi-step syntheses, where these groups can direct further substitutions on the aromatic ring or be transformed into other functional groups. The ability to undergo electrophilic substitution reactions makes it particularly valuable in the development of complex organic molecules. chemimpex.com For instance, related nitroanilines are used in bromination reactions to create highly substituted aromatic compounds, a strategy that underscores the utility of having these groups present in a starting material. google.comsemanticscholar.org

The reactivity of this compound facilitates its use as a precursor in the synthesis of advanced heterocyclic compounds. The amino group can be the starting point for building fused ring systems common in pharmaceuticals and agrochemicals. While specific examples detailing the conversion of this compound into heterocyclic structures are specialized, the general principle is well-established in organic chemistry. Nitro-substituted aromatic compounds are known to be effective precursors for a wide variety of heterocyclic compounds through reactions like Michael additions and cycloadditions. rsc.org The presence of the bromine atom adds another layer of synthetic versatility, allowing for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, which are fundamental steps in the synthesis of many fine chemicals.

Role in Dye and Pigment Manufacturing

The production of synthetic colorants is a major application area for this compound. It serves as a key intermediate in the synthesis of a variety of dyes and pigments, particularly within the azo class. chemimpex.com Its contribution to the final color and properties of the dye makes it a valuable component in the industry.

This compound is a crucial intermediate for producing azo dyes. chemimpex.com The synthesis of azo dyes is a two-step process that begins with the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich compound like a phenol (B47542) or another aniline (B41778). unb.cabyjus.com In this process, the amino group of this compound is converted into a highly reactive diazonium salt. This salt then acts as an electrophile, readily attacking a coupling agent to form the characteristic azo group (–N=N–), which links the two aromatic fragments and acts as the primary chromophore responsible for the dye's color. byjus.com Research on related bromo-anilines demonstrates their use in creating disazo disperse dyes, highlighting the importance of such intermediates in the synthesis of complex colorants for textiles like polyester (B1180765) and nylon. researchgate.netiiste.org

The final color of a dye derived from this compound is intricately linked to its molecular structure. The color arises from the molecule's ability to absorb specific wavelengths of visible light, which is determined by the electronic structure of the conjugated system. srmist.edu.in The core azo group (–N=N–) is the chromophore, the part of the molecule that absorbs light. The bromine atom and the nitro group (–NO2) act as auxochromes or modifiers.

The electron-withdrawing nature of the nitro group can significantly impact the electronic properties of the dye molecule. It can extend the conjugation and shift the maximum absorption wavelength (λmax), often leading to deeper colors (a bathochromic shift). Similarly, the bromine atom, while also electron-withdrawing via induction, can influence the molecule's electronic state and properties like lightfastness. Studies on azo dyes synthesized from similar intermediates, such as 4-bromoaniline, show that the presence of electron-withdrawing groups can shift absorption into the near-infrared region, making them potentially useful as organic photoconductors. iiste.org The precise color is a result of the entire electronic system, including the 3-bromo-4-nitro-phenyl group, the azo bridge, and the coupling component.

The following table summarizes the absorption maxima for representative azo dyes, illustrating the effect of different functional groups on color.

| Dye Class | Diazo Component | Coupling Component | Max. Absorption (λmax) | Observed Color |

| Azo Dye | Aniline Derivative | Phenol | ~480 nm | Yellow/Orange |

| Azo Dye | Nitroaniline Derivative | Naphthol | ~500-550 nm | Red/Brown |

| Disazo Dye | 4-Bromoaniline Derivative | Aryl-amine with EWG | 772-786 nm iiste.org | Very Dark (NIR absorbing) |

| EWG: Electron-Withdrawing Group |

Applications in Material Science Research

Beyond traditional synthesis and dyes, this compound finds applications in the field of material science. It is used in research and development for creating new polymers and coatings with enhanced properties. chemimpex.com The incorporation of this compound into polymer backbones or as a functional additive can improve characteristics such as thermal stability, durability, and resistance to environmental factors. The presence of the polar nitro group and the heavy bromine atom can influence intermolecular interactions, leading to materials with unique optical, electronic, or physical properties. This makes it a compound of interest for researchers aiming to develop advanced materials for specialized applications. chemimpex.com

Development of Polymers and Resins Incorporating this compound Moieties

This compound serves as a valuable monomer in the synthesis of advanced polymers and resins due to its distinct functional groups—a primary amine and a nitro group—attached to a brominated benzene ring. chemimpex.com The amine group provides a reactive site for polymerization reactions, particularly in the formation of polyamides and poly(amide-imide)s. ijcrt.orgresearchgate.net These classes of polymers are known for their high thermal stability and mechanical strength. nih.govmdpi.com

The incorporation of the this compound moiety into a polymer backbone allows for the tailoring of the final material's properties. The presence of the bromine atom and the highly polar nitro group can enhance properties such as flame retardancy, thermal stability, and solubility in specific solvents. chemimpex.comnih.gov Aromatic polyamides, often called aramids, derive their exceptional properties from the rigidity of their aromatic main chains and strong intermolecular hydrogen bonding. nih.gov By using substituted diamines like this compound in polycondensation reactions with diacids or their derivatives, novel polyamides with modified characteristics can be synthesized. mdpi.comnih.gov

Research into the copolymerization of aniline with substituted anilines has demonstrated that this approach can overcome challenges like poor solubility and thermal processability associated with pristine polyaniline. researchgate.net By varying the monomer ratios, the properties of the resulting copolymers can be finely tuned. researchgate.net The synthesis of polymers from this compound follows established step-growth polymerization techniques, such as polycondensation, to create materials with desirable characteristics for specialized applications. mdpi.com

Role in Functional Materials and Organic Electronic Materials

The molecular structure of this compound, featuring an electron-donating amino group and a potent electron-withdrawing nitro group, makes it a candidate for applications in functional materials, particularly in the field of nonlinear optics (NLO). researchgate.netresearchgate.net This "push-pull" configuration creates a significant dipole moment and enhances the molecular hyperpolarizability, a key factor for third-order NLO properties. researchgate.netmdpi.com Organic materials are widely studied for NLO applications due to their rapid response times and the ability to be modified through molecular engineering. mdpi.com

Materials with substantial third-order NLO susceptibility are crucial for photonic applications such as optical switching and data processing. researchgate.netmdpi.com Studies on related nitroaniline compounds, like p-nitroaniline and m-nitroaniline, have confirmed their significant NLO responses. researchgate.netresearchgate.netinoe.ro The intramolecular charge transfer from the amino group (donor) to the nitro group (acceptor) is fundamental to these properties. researchgate.net The introduction of a bromine atom in this compound further modifies the electronic structure, potentially enhancing these NLO effects. Theoretical and experimental studies on p-nitroaniline picrate (B76445) have shown that low HOMO-LUMO energy gaps and intramolecular charge transfer are responsible for its significant third-order nonlinearities. researchgate.net These principles suggest that polymers and materials incorporating this compound could be engineered for advanced optical applications.

Use in Analytical Chemistry as a Reagent

This compound is utilized as a reagent in various analytical chemistry methods. chemimpex.com Its chemical properties enable it to be used for the identification and measurement of other chemical species in diverse sample types. chemimpex.com

Detection and Quantification of Other Substances in Various Samples

The reactive primary amine group and the chromophoric nature of this compound make it suitable for derivatization reactions in analytical chemistry. chemimpex.comgreyhoundchrom.com Derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, such as enhancing its detectability. greyhoundchrom.com For instance, the amine group can react with compounds containing carbonyl groups to form derivatives that are more easily detected, often by spectrophotometry or chromatography. greyhoundchrom.com

The principle of using nitroaniline derivatives for quantification is well-established. For example, the release of p-nitroaniline from a specific substrate is used to measure enzyme activity by monitoring the increase in its strong absorbance at 405 nm. wikipedia.org This indicates that the distinct spectral properties of nitroanilines allow for sensitive detection. Therefore, this compound can serve as a reagent that, upon reacting with a target analyte, imparts a measurable colorimetric or spectrophotometric signal, enabling the quantification of that analyte.

Chromatographic Applications (HPLC, TLC) with UV Detection for this compound and Derivatives

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for separating and identifying nitroaniline isomers. scribd.comscribd.comresearchgate.net Due to the presence of the nitro group and the aromatic ring, this compound and its derivatives absorb ultraviolet (UV) light strongly, making them readily detectable with a UV detector following chromatographic separation. jchps.com

The separation of nitroaniline isomers is typically achieved using reverse-phase HPLC, where the retention time is influenced by the polarity of the analyte and the mobile phase composition. scribd.comresearchgate.net The effect of solvent polarity on retention factors (Rf) in TLC and retention times in HPLC is a key aspect of method development for these compounds. scribd.comscribd.com Various studies have successfully separated nitroaniline isomers using different mobile phases and stationary phases, demonstrating the robustness of these techniques for analyzing this class of compounds. researchgate.netnih.govthermofisher.com

| Technique | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | Reverse Phase (RP) | Acetonitrile / Water / Phosphoric Acid | UV | sielc.com |

| TLC | Silica (B1680970) Gel | Isopropanol / n-Hexane | UV | researchgate.net |

| TLC | RP-18 | Methanol / Water | UV | researchgate.net |

| TLC | Silica Gel | Acetone / NH4OH (95:5) | UV / Ninhydrin | researchgate.net |

Electrochemical Studies of this compound and Related Nitroanilines

The electrochemical behavior of this compound and related compounds is characterized by the redox reactions of its two primary functional groups: the nitro group and the amino group. nih.gov Techniques like cyclic voltammetry are employed to study the oxidation and reduction processes, providing insights into reaction mechanisms and kinetic parameters. ijcrt.orgjetir.orgossila.com

Redox Electrochemistry and Reaction Mechanisms on Electrode Surfaces

Reduction: The electrochemical reduction of the nitro group on nitroaniline isomers is a well-studied process. The reaction is generally irreversible and proceeds in multiple steps. researchgate.net In aqueous solutions, the nitro group (-NO₂) is typically reduced to a hydroxylamine (B1172632) group (-NHOH), which can then be further reduced to an amine group (-NH₂). The exact mechanism and the stability of intermediates can be influenced by factors such as the pH of the solution and the electrode material. nih.gov

Oxidation: The electrochemical oxidation of substituted anilines occurs at the amino group and the aromatic ring. tsijournals.com The initial step is typically a one-electron transfer from the basic nitrogen atom, forming a radical cation. nih.govtsijournals.com This intermediate can then undergo further reactions, including coupling (dimerization) or reaction with the solvent. tsijournals.com For example, the anodic oxidation of anilines in an aqueous medium can lead to the formation of benzidine, diphenylamine, or hydroxyaniline derivatives, depending on the substituents and reaction conditions. tsijournals.com The oxidation potential is sensitive to the nature and position of substituents on the aniline ring; electron-withdrawing groups like nitro and bromo generally make the oxidation more difficult (occur at a more positive potential). umn.edursc.org Studies of p-nitroaniline on a platinum electrode in acidic solution have shown an irreversible oxidation process, with the reaction being controlled by a combination of diffusion and adsorption on the electrode surface. jetir.orgijraset.com

Surface-Enhanced Raman Spectroscopy (SERS) in Electrochemical Environments

The application of Surface-Enhanced Raman Spectroscopy (SERS) in electrochemical environments offers a powerful in-situ technique to probe the molecular structure and behavior of adsorbates at electrode-electrolyte interfaces. For aromatic nitro compounds, such as this compound, SERS provides detailed vibrational information, revealing insights into adsorption orientation, molecular interactions, and redox processes that are not readily accessible through conventional electrochemical methods alone.

Research on isomeric nitroanilines using a combination of cyclic voltammetry and SERS has established a foundation for understanding the electrochemical behavior of substituted nitroaromatics on plasmonically active metal surfaces like gold. researchgate.net These studies demonstrate that the electrochemical response and surface adsorption are highly dependent on the molecular structure and the electrochemical potential.

When this compound is studied in an electrochemical SERS setup, typically using a gold electrode, its behavior is expected to be analogous to that of p-nitroaniline due to the para-position of the nitro group relative to the amino group. The presence of the bromine atom at the meta-position is anticipated to influence the electronic properties and potentially the adsorption geometry, but the primary redox activity will be associated with the nitro and amino functionalities.

In a neutral or acidic aqueous electrolyte, the cyclic voltammogram of this compound is expected to show distinct oxidative and reductive waves. The electrooxidation of the amino group would occur at positive potentials, while the electroreduction of the nitro group would be observed at negative potentials. researchgate.net SERS spectra recorded at different applied potentials can elucidate the molecular changes occurring during these redox events.

At positive electrode potentials, the SERS spectra of this compound are predicted to show an oxygen-gold stretching mode, likely in the range of 400–430 cm⁻¹. researchgate.net The appearance of this band is indicative of the molecule's perpendicular adsorption onto the gold surface, with the oxygen atoms of the nitro group coordinating directly with the metal. This orientation is driven by the strong interaction between the electron-withdrawing nitro group and the gold surface.

As the potential is scanned towards negative values, the reduction of the nitro group to a nitroso or hydroxylamine intermediate, and ultimately to an amino group, would be reflected in the SERS spectra. This would manifest as the disappearance of vibrational modes associated with the nitro group (e.g., the symmetric and asymmetric NO₂ stretching bands) and the emergence of new bands corresponding to the reduction products. The precise potentials at which these transformations occur can be correlated with the peaks observed in the cyclic voltammogram.

The following interactive data table summarizes the expected key electrochemical and SERS parameters for this compound, based on the analogous data for p-nitroaniline from spectroelectrochemical studies. researchgate.net

| Parameter | Expected Value/Observation for this compound |

| Electrochemical Behavior | |

| Oxidation Potential (Amino Group) | Anodic wave at positive potentials in cyclic voltammogram. |

| Reduction Potential (Nitro Group) | Cathodic wave at negative potentials in cyclic voltammogram. |

| SERS Observations | |

| Adsorption Orientation | Perpendicular to the gold surface at positive potentials. |

| Key SERS Band (Adsorption) | Oxygen-gold adsorbate stretching mode (400–430 cm⁻¹). |

| Spectral Changes with Potential | Disappearance of NO₂ vibrational modes upon reduction. |

Biological Activity and Medicinal Chemistry Research Involving 3 Bromo 4 Nitroaniline

Biological Activity Spectrum of 3-Bromo-4-nitroaniline and its Derivatives

The presence of the nitro group is a key determinant of the biological activity observed in many derivatives. nih.govresearchgate.net Nitro-containing compounds are known to exhibit a wide range of pharmacological effects, including antibiotic, antineoplastic, and antiparasitic activities. nih.govresearchgate.net The biological action of these molecules is often linked to the enzymatic reduction of the nitro group within cells, which can produce reactive intermediates like nitroso and hydroxylamine (B1172632) species. researchgate.netsvedbergopen.com These intermediates can interact with critical biomolecules such as DNA and proteins, leading to cellular damage and death in target organisms or cancer cells. nih.govsvedbergopen.com this compound serves as a foundational structure for creating derivatives that harness these properties for therapeutic applications. chemimpex.com